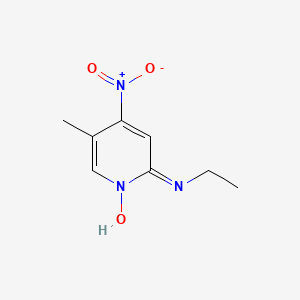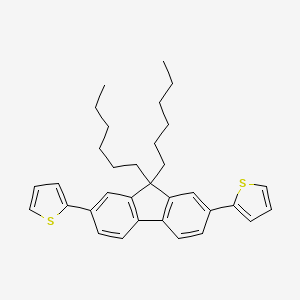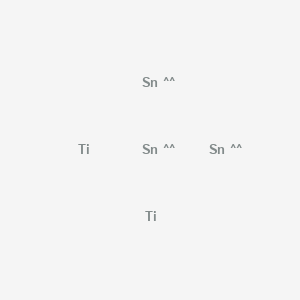
3-(Dimethylamino)-4-hydroxy-5-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)-4-hydroxy-5-methoxybenzaldehyde is an organic compound with a complex structure that includes a dimethylamino group, a hydroxy group, and a methoxy group attached to a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-4-hydroxy-5-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as resorcinol and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving heating and the use of solvents like toluene.
Dimethylation: Resorcinol is reacted with dimethylamine in the presence of a catalyst to introduce the dimethylamino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
3-(Dimethylamino)-4-hydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.
Major Products Formed
Oxidation: Formation of 3-(Dimethylamino)-4-hydroxy-5-methoxybenzoic acid.
Reduction: Formation of 3-(Dimethylamino)-4-hydroxy-5-methoxybenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
科学研究应用
3-(Dimethylamino)-4-hydroxy-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 3-(Dimethylamino)-4-hydroxy-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its functional groups.
Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, and cellular signaling
相似化合物的比较
Similar Compounds
3-(Dimethylamino)-1-propylamine: Shares the dimethylamino group but differs in the overall structure and functional groups.
2-Substituted 3-Dimethylaminopropenoates: Similar in having the dimethylamino group but with different substituents and applications
属性
CAS 编号 |
396068-88-5 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC 名称 |
3-(dimethylamino)-4-hydroxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C10H13NO3/c1-11(2)8-4-7(6-12)5-9(14-3)10(8)13/h4-6,13H,1-3H3 |
InChI 键 |
HULSMIBKPKOBML-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C(=CC(=C1)C=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane](/img/structure/B14257621.png)



![Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-](/img/structure/B14257634.png)

![4-Methoxy-5H-indeno[5,6-B]furan-5-one](/img/structure/B14257644.png)







